
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
Copper-Catalyzed Oxidative Coupling Reaction : A synthesis method involves copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, preserving the aldehyde group, using cheap catalysts, high atom economy, and mild conditions (Li et al., 2015).
Synthesis from 4-Methyl-1H-imidazole-5-carbaldehyde : Another method starts from 4-methyl-1H-imidazole-5-carbaldehyde, modifying the N-1 atom of the imidazole ring with different alkyl groups. This process also includes methylating both N atoms to produce 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, a precursor for other imidazolium derivatives (Orhan et al., 2019).
Molecular Structure Analysis
- Crystal and Molecular Structure : The crystal and molecular structure of related imidazole derivatives, like 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, provides insights into the structural characteristics of imidazole derivatives, including intermolecular interactions and crystal packing (Banu et al., 2010).
Chemical Reactions and Properties
- Formation of C-N Bonds : An innovative method to form C-N bonds involves a silver-catalyzed domino reaction of amidines and ynals, offering a new route to synthesize imidazole-5-carbaldehydes, which are key intermediates in fine chemical production (Wang et al., 2017).
Physical Properties Analysis
- Crystal Structures : Understanding the crystal structures of imidazole derivatives, such as 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde and related compounds, reveals crucial information about their physical properties, including crystal systems, dimensions, and stabilizing forces (Ambalavanan et al., 2003).
Chemical Properties Analysis
- Synthesis of pH-Sensitive Spin Probes : Imidazole derivatives' reactivity, particularly in synthesizing new pH-sensitive spin probes, demonstrates their diverse chemical properties. This involves converting oximes into cyano derivatives and subsequently into stable nitroxides (Kirilyuk et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Building Blocks for Medical Chemistry : Imidazole derivatives, including those related to "1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde," serve as essential building blocks in medicinal chemistry. The synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives demonstrate their potential as precursors for further chemical transformations and biological applications (Orhan et al., 2019).
- Spin Probes for pH Sensitivity : The Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides illustrates the synthesis of pH-sensitive spin probes, showcasing the chemical flexibility of imidazole derivatives for developing diagnostic tools (Kirilyuk et al., 2003).
Biological Activities
- Antioxidant and Antimicrobial Activities : The synthesis and evaluation of new imidazole derivatives, including those structurally related to "this compound," have been explored for their antioxidant and antimicrobial activities. This research demonstrates the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).
Advanced Applications
- Synthesis of Fused Ring Heterocycles : The title compound's transformation into tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions highlights its utility in generating complex heterocyclic structures, which are often found in biologically active molecules (Gaonkar & Rai, 2010).
- Catalytic Applications : The utilization of imidazole derivatives in catalyzing the synthesis of other complex molecules showcases their role in facilitating chemical reactions, thus underscoring their importance in synthetic chemistry (Satyanarayana & Sivakumar, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry
Mode of Action
Imidazole derivatives are known to interact with various biological targets through different mechanisms, such as hydrogen bonding and π-π stacking . The specific interactions of this compound with its targets would depend on the chemical environment and the nature of the target molecules.
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical processes, including the regulation of pH in biological systems and the coordination of metal ions in enzymes
Action Environment
The action, efficacy, and stability of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde can be influenced by various environmental factors . These factors include the pH of the environment, the presence of other molecules, and the temperature. The specific influences of these factors on this compound’s action would depend on its chemical properties and the nature of its interactions with its targets.
Eigenschaften
IUPAC Name |
1,4,5-trimethylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPPLWUJHUAFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595114 | |
| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185910-12-7 | |
| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






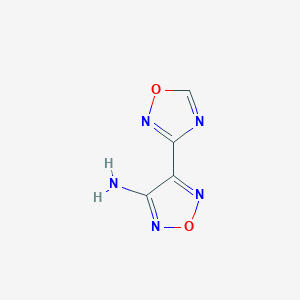
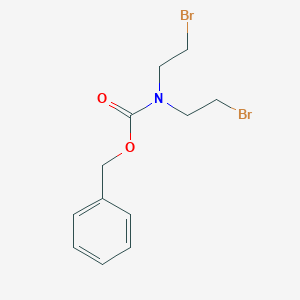
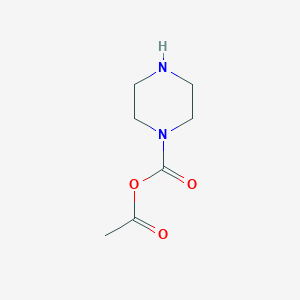

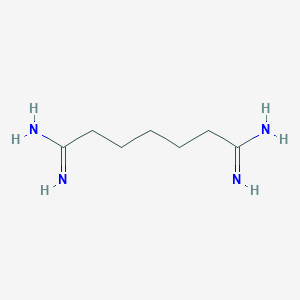
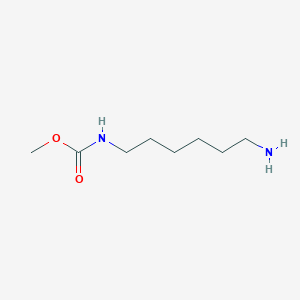

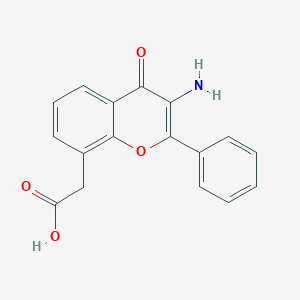
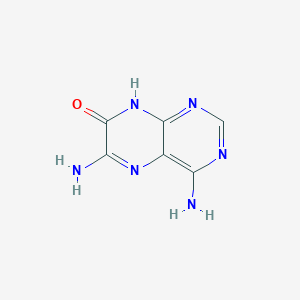
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)